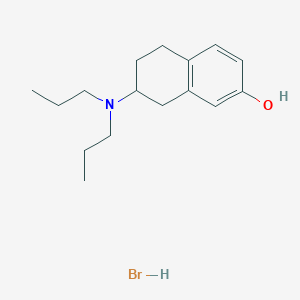

7-Hydroxy-DPAT hydrobromide

Descripción

The exact mass of the compound 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNDMTWHRYECKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936174 | |

| Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76135-30-3, 159795-63-8 | |

| Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Hydroxy-DPAT hydrobromide mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 7-Hydroxy-DPAT Hydrobromide

Introduction

7-Hydroxy-N,N-dipropyl-2-aminotetralin hydrobromide (7-OH-DPAT) is a synthetic compound widely utilized in neuroscience research as a dopamine (B1211576) receptor agonist.[1] It demonstrates notable selectivity for the dopamine D3 receptor subtype, which is predominantly expressed in the limbic regions of the brain.[1][2] This characteristic makes 7-OH-DPAT a valuable pharmacological tool for elucidating the physiological roles of the D3 receptor and for investigating its potential as a therapeutic target for various neurological and psychiatric disorders, including Parkinson's disease and substance abuse.[3][4] This guide provides a comprehensive overview of the mechanism of action of 7-OH-DPAT, detailing its receptor binding profile, functional activity, and the experimental methodologies used for its characterization.

Quantitative Data

The pharmacological profile of 7-OH-DPAT is defined by its binding affinity and functional potency at various dopamine receptor subtypes. The data presented below have been compiled from radioligand binding and functional assays.

Table 1: Receptor Binding Affinity Profile of 7-OH-DPAT

This table summarizes the equilibrium dissociation constants (Ki) of 7-OH-DPAT for several dopamine receptor subtypes. Lower Ki values are indicative of higher binding affinity.

| Receptor Subtype | Ki (nM) | Species/System | Reference |

| Dopamine D3 | ~1 | - | [5] |

| Dopamine D3 | 0.78 | - | [3] |

| Dopamine D3 (R-(+)-isomer) | 0.57 | Cloned human | [2] |

| Dopamine D2 | ~10 | - | [5] |

| Dopamine D2 | 61 | - | [3] |

| Dopamine D1 | ~5000 | - | [5] |

| Dopamine D1 | 650 | - | [3] |

| Dopamine D4 | 5,300 | - | [3] |

| Dopamine D4 | 650 | - | [5] |

Note: The R-(+)-enantiomer of 7-OH-DPAT displays a significantly higher affinity for the D3 receptor compared to the S-(-)-enantiomer.[2]

Table 2: Functional Activity of 7-OH-DPAT

This table presents the potency (EC50) of 7-OH-DPAT in functional assays, which measure the biological response following receptor activation.

| Assay | EC50 (nM) | Cell Line | Receptor | Reference |

| Calcium Mobilization (FLIPR) | 13.5 | HEK293 | D3 | [3] |

Core Mechanism of Action

7-OH-DPAT functions as a potent agonist with a preference for the dopamine D3 receptor.[5] The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). The mechanism of action is initiated by the binding of 7-OH-DPAT to the D3 receptor, which promotes a conformational change in the receptor protein. This change facilitates the coupling and activation of intracellular heterotrimeric G proteins, specifically of the Gαi/o family.

The activation of Gαi/o proteins by the 7-OH-DPAT-D3 receptor complex leads to several downstream signaling events:

-

Inhibition of Adenylyl Cyclase: The primary effect of Gαi activation is the inhibition of the enzyme adenylyl cyclase. This reduces the intracellular conversion of ATP to cyclic AMP (cAMP), a key second messenger. The resulting decrease in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors.

-

Modulation of Ion Channels: Activated Gαi/o can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and inhibition of neuronal firing.[6]

-

Calcium Mobilization: In engineered cell systems, D2-like receptors can be coupled to Gαq/o chimeric proteins, which enables the measurement of agonist-induced increases in intracellular calcium as a functional readout.[3]

The net effect of 7-OH-DPAT's action at the D3 receptor is typically inhibitory, leading to a reduction in neuronal excitability and neurotransmitter release.[3] For instance, administration of 7-OH-DPAT has been shown to decrease the release of dopamine in the striatum.[3]

Signaling Pathway Diagram

Caption: D3 receptor signaling pathway activated by 7-OH-DPAT.

Experimental Protocols

The characterization of 7-OH-DPAT's mechanism of action relies on a variety of in vitro assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of 7-OH-DPAT for specific receptors by measuring its ability to compete with a radiolabeled ligand.

Objective: To quantify the affinity of 7-OH-DPAT for dopamine receptors.

Materials:

-

Membrane Preparation: Homogenates from brain tissue (e.g., rat striatum) or cells expressing the target receptor.[4]

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]7-OH-DPAT or [125I]Iodosulpride).[7]

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) with appropriate ions (e.g., MgCl2).[8]

-

Non-specific Binding Determinant: A high concentration of an unlabeled ligand (e.g., 10 µM haloperidol) to saturate all specific binding sites.[4]

-

Test Compound: 7-OH-DPAT hydrobromide at various concentrations.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For quantifying radioactivity.

Methodology:

-

Membrane Preparation: Dissect and homogenize the tissue or harvest the cells in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration.[4][8]

-

Assay Setup: The assay is typically performed in 96-well plates.[8] Three types of reactions are prepared in triplicate:

-

Incubation: Incubate the plates for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[4][8]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer.[4]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[4]

-

Data Analysis: Calculate specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the logarithm of the 7-OH-DPAT concentration. Determine the IC50 value (the concentration of 7-OH-DPAT that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of 7-OH-DPAT to inhibit adenylyl cyclase activity, a hallmark of Gαi-coupled receptor activation.

Objective: To determine the functional potency (EC50) and efficacy of 7-OH-DPAT in modulating cAMP levels.

Materials:

-

Cell Line: A cell line stably expressing the D3 receptor (e.g., CHO-D3 or HEK293-D3).[9]

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556), to increase basal cAMP levels.

-

Test Compound: 7-OH-DPAT hydrobromide at various concentrations.

-

cAMP Detection Kit: A kit based on principles such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[9][10]

Methodology:

-

Cell Culture: Culture the cells expressing the D3 receptor to an appropriate density in multi-well plates.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of 7-OH-DPAT for a short period.

-

Stimulation: Add forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and induce cAMP production. The presence of the Gαi-activating agonist 7-OH-DPAT will attenuate this stimulation.[11]

-

Lysis and Detection: Lyse the cells and detect the intracellular cAMP concentration using a competitive immunoassay format provided by the detection kit. In an HTRF cAMP assay, native cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced.[9]

-

Data Analysis: Plot the assay signal against the logarithm of the 7-OH-DPAT concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of 7-OH-DPAT that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.

Workflow for cAMP Functional Assay

References

- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]

- 2. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | CAS 76135-30-3 | Tocris Bioscience [tocris.com]

- 6. The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. fda.gov [fda.gov]

7-Hydroxy-DPAT Hydrobromide: A Technical Guide to its Dopamine D3 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological profile of 7-Hydroxy-DPAT (7-OH-DPAT) hydrobromide, with a specific focus on its selectivity for the dopamine (B1211576) D3 receptor. 7-OH-DPAT is a synthetic aminotetralin derivative that has become a valuable pharmacological tool for investigating the role of the D3 receptor in various physiological and pathological processes, including neuropsychiatric disorders and substance abuse.[1] This document provides a comprehensive overview of its binding affinity, functional activity, and the experimental methodologies used to characterize its receptor selectivity.

Executive Summary

7-Hydroxy-DPAT hydrobromide is a potent dopamine receptor agonist with a notable preference for the D3 subtype over the D2 and other dopamine receptors.[1][2] This selectivity is particularly pronounced for the R-(+)-enantiomer of 7-OH-DPAT.[2] The compound's high affinity for the D3 receptor, coupled with its ability to modulate dopamine synthesis and release, has made it instrumental in elucidating the distinct functions of the D3 receptor. This guide will detail the quantitative data supporting its selectivity, outline the experimental protocols for its characterization, and illustrate the key signaling pathways involved.

Data Presentation: Quantitative Analysis of Receptor Affinity

The selectivity of 7-OH-DPAT for the dopamine D3 receptor is primarily defined by its binding affinity, typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki or Kd value indicates a higher binding affinity. The following tables summarize the binding affinity data for 7-OH-DPAT at various dopamine receptor subtypes, compiled from multiple studies.

Table 1: Binding Affinity (Ki) of 7-OH-DPAT at Human Dopamine Receptors

| Compound | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D4 Receptor (Ki, nM) | Reference |

| (±)-7-OH-DPAT | ~5000 | 10 - 61 | ~1 | ~650 | [3] |

| R-(+)-7-OH-DPAT | - | >114 | 0.57 | - | [2] |

| (±)-7-OH-DPAT | - | 54 | - | 148 | [4] |

Note: Ki values can vary between studies due to different experimental conditions, such as the radioligand used and the cell line expressing the receptor.

Table 2: Binding Affinity (pKi) of 7-OH-DPAT at Human and Rat Dopamine Receptors

| Receptor | Species | pKi (mean) | Reference |

| D2 | Human | 7.6 | [4] |

| D3 | Human | 8.7 | [4] |

| D2 | Rat | 7.27 | [4] |

pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Table 3: Dissociation Constant (Kd) of [3H]7-OH-DPAT

| Receptor | Cell Line | Kd (nM) | Reference |

| D3 | CHO | ~0.5 | [5] |

| D2 | CHO | 3.6 | [5] |

These data consistently demonstrate that 7-OH-DPAT possesses a significantly higher affinity for the D3 receptor compared to the D2 receptor, with selectivity ratios often exceeding 100-fold, particularly for the R-(+)-enantiomer.[2] Its affinity for D1 and D4 receptors is considerably lower.

Experimental Protocols

The determination of 7-OH-DPAT's receptor selectivity relies on a combination of in vitro binding and functional assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor and a test compound (in this case, 7-OH-DPAT) that competes for the same binding site.

Objective: To determine the inhibition constant (Ki) of 7-OH-DPAT at dopamine D2 and D3 receptors.

Materials:

-

Cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either the human dopamine D2 or D3 receptor.[5][6]

-

Unlabeled 7-OH-DPAT hydrobromide (test compound).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Non-specific binding control: A high concentration of a non-selective dopamine antagonist (e.g., 10 µM haloperidol).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a lysis buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Increasing concentrations of unlabeled 7-OH-DPAT (for competition curve).

-

Cell membranes (a specific amount of protein, e.g., 10-20 µg).

-

For determining non-specific binding, replace the test compound with the non-specific binding control.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of 7-OH-DPAT that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the biological response elicited by the binding of a ligand to its receptor. For D2-like receptors, which are coupled to Gi/o proteins, common functional assays include the measurement of adenylyl cyclase inhibition (cAMP assay) and [35S]GTPγS binding assays.

1. cAMP Inhibition Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of 7-OH-DPAT in inhibiting adenylyl cyclase activity via the D3 receptor.

Materials:

-

CHO or HEK293 cells expressing the dopamine D3 receptor.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

7-OH-DPAT hydrobromide.

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).[8]

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of 7-OH-DPAT for a specific period.

-

Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the concentration of 7-OH-DPAT to generate a dose-response curve. The EC50 (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels) and Emax (the maximum inhibition) are determined by non-linear regression.

2. [35S]GTPγS Binding Assay

Objective: To measure the activation of G-proteins by the D3 receptor in response to 7-OH-DPAT.

Materials:

-

Cell membranes from cells expressing the D3 receptor.

-

[35S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP.

-

7-OH-DPAT hydrobromide.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

Procedure:

-

Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of GDP, and increasing concentrations of 7-OH-DPAT.

-

Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for a specific time (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: The amount of [35S]GTPγS bound is plotted against the concentration of 7-OH-DPAT to determine the EC50 and Emax for G-protein activation.

Mandatory Visualizations

Signaling Pathway of 7-OH-DPAT at the D3 Receptor

Dopamine D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[9] Activation of the D3 receptor by an agonist like 7-OH-DPAT initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10]

Caption: D3 receptor signaling pathway activated by 7-OH-DPAT.

Experimental Workflow for Determining Receptor Selectivity

The process of characterizing the receptor selectivity of a compound like 7-OH-DPAT involves a systematic workflow that progresses from initial binding assays to more complex functional and in vivo studies.

Caption: Workflow for determining dopamine receptor selectivity.

Conclusion

This compound stands out as a critical tool in dopamine receptor research due to its pronounced selectivity for the D3 subtype. The quantitative data from numerous binding and functional assays consistently support its higher affinity and potency at the D3 receptor compared to other dopamine receptors. The experimental protocols outlined in this guide provide a framework for the rigorous characterization of such compounds. The understanding of its mechanism of action, through the Gi/o-coupled signaling pathway, further solidifies its role in advancing our knowledge of D3 receptor function in health and disease. For researchers and drug development professionals, 7-OH-DPAT remains an invaluable asset for the selective exploration of the dopamine D3 receptor.

References

- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]

- 2. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. innoprot.com [innoprot.com]

- 9. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]

- 10. Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development - PMC [pmc.ncbi.nlm.nih.gov]

7-Hydroxy-DPAT hydrobromide literature review

An In-Depth Technical Guide to 7-Hydroxy-DPAT Hydrobromide

Introduction

7-Hydroxy-N,N-di-n-propyl-2-aminotetralin hydrobromide (7-OH-DPAT) is a synthetic aminotetralin derivative that functions as a potent and selective dopamine (B1211576) receptor agonist.[1] It exhibits a notable preference for the dopamine D3 receptor subtype, making it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of this specific receptor.[2][3] Unlike its structural isomer, 8-OH-DPAT, which is a prototypical 5-HT1A receptor agonist, 7-OH-DPAT has a low affinity for serotonin (B10506) receptors.[1][4] Its ability to selectively modulate D3 receptor activity has led to its extensive use in neuroscience research, particularly in studies of neuropsychiatric disorders such as schizophrenia, drug addiction, and Parkinson's disease.[4][5] This guide provides a comprehensive overview of the pharmacology, experimental applications, and signaling mechanisms of 7-OH-DPAT for researchers, scientists, and drug development professionals.

Pharmacological Profile

The primary mechanism of action for 7-OH-DPAT is its agonism at dopamine D2-like receptors, with a marked selectivity for the D3 subtype. The R-(+)-enantiomer is recognized as the more potent isomer, exhibiting a significantly higher affinity for the D3 receptor compared to the S-(-)-enantiomer.[2][6]

Receptor Binding Affinity

7-OH-DPAT demonstrates high affinity for the human dopamine D3 receptor, with considerably lower affinity for D2, D4, and D1 receptors.[7] This selectivity is crucial for its use as a D3-preferring research tool. While primarily a dopaminergic ligand, it shows negligible binding to 5-HT1A or sigma binding sites.[4]

Table 1: Receptor Binding Affinities (Ki) of 7-OH-DPAT

| Receptor Subtype | Ki (nM) | Species/System | Reference |

|---|---|---|---|

| Dopamine D3 | 0.57 - 1.0 | Human (cloned) | [2][7] |

| Dopamine D2 | 10 - 61 | Human (cloned) | [3][7] |

| Dopamine D4 | 650 | Human (cloned) | [3][7] |

| Dopamine D1 | ~5000 | Human (cloned) | [7] |

| Serotonin 5-HT1A | Low Affinity | Rat |[4] |

Functional Activity

As an agonist, 7-OH-DPAT activates D3 receptors, leading to a cascade of intracellular events. In functional assays, it effectively stimulates G-protein coupling and modulates second messenger systems. For instance, in HEK293 cells expressing the D3 receptor, 7-OH-DPAT induces calcium mobilization.[3] Its agonism at D2-like autoreceptors also leads to the inhibition of dopamine synthesis and release.[2][8]

Table 2: Functional Activity of 7-OH-DPAT

| Assay Type | Parameter | Value | Cell Line/System | Reference |

|---|---|---|---|---|

| Calcium Mobilization | EC50 | 13.5 nM | HEK293 cells (hD3) | [3] |

| Tyrosine Hydroxylase Inhibition | IC50 | 0.6 - 0.7 µM | Rat forebrain tissue | [8] |

| DOPA Accumulation Inhibition | ID50 | 4.8 - 6.4 mg/kg | Rat forebrain (in vivo) | [8] |

| Inhibition of A9/A10 Firing (R-(+)-isomer) | ED50 | 1.2 - 1.7 µg/kg | Rat (in vivo) |[9] |

Signaling Pathways

The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). These receptors primarily couple to the Gi/o class of heterotrimeric G proteins. Activation of the D3 receptor by an agonist like 7-OH-DPAT initiates a signaling cascade that typically results in the inhibition of adenylyl cyclase, leading to a reduction in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[10] This decrease in cAMP levels subsequently affects the activity of downstream effectors such as Protein Kinase A (PKA). Furthermore, the βγ-subunits of the activated G protein can directly modulate the activity of ion channels, notably activating G protein-coupled inwardly-rectifying potassium (GIRK) channels.[9]

Caption: D3 receptor signaling cascade initiated by 7-OH-DPAT.

Experimental Protocols

Protocol 1: Radioligand Receptor Binding Assay

This protocol describes a generalized method to determine the binding affinity (Ki) of 7-OH-DPAT for dopamine receptors using competitive binding with a radiolabeled ligand.

1. Materials and Reagents:

-

Cell membranes from CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D2 or D3).[11]

-

Radioligand: [3H]Spiperone or [3H]7-OH-DPAT.[11]

-

Non-labeled 7-OH-DPAT hydrobromide (for competition curve).

-

Non-specific binding agent: Haloperidol (B65202) or unlabeled Spiperone at a high concentration.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

96-well microplates and glass fiber filters.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

2. Membrane Preparation:

-

Harvest cells and homogenize in ice-cold buffer using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay). Store at -80°C.

3. Assay Procedure:

-

Prepare serial dilutions of 7-OH-DPAT hydrobromide.

-

In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and the serially diluted 7-OH-DPAT.

-

To determine non-specific binding, add the non-specific binding agent instead of 7-OH-DPAT to a set of wells. For total binding, add only buffer and radioligand.

-

Initiate the binding reaction by adding the prepared cell membranes.

-

Incubate the plate at room temperature or 37°C for a defined period (e.g., 60-90 minutes) to reach equilibrium.[4]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of 7-OH-DPAT.

-

Determine the IC50 value (the concentration of 7-OH-DPAT that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for a radioligand binding assay.

Protocol 2: Forskolin-Stimulated cAMP Functional Assay

This protocol outlines a method to measure the agonist activity of 7-OH-DPAT by quantifying its ability to inhibit forskolin-stimulated cAMP production in cells expressing D3 receptors.

1. Materials and Reagents:

-

CHO-K1 or HEK293 cells stably expressing the human dopamine D3 receptor.

-

Cell culture medium and reagents.

-

Stimulation Buffer: e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

7-OH-DPAT hydrobromide.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[10][12]

-

White opaque 384-well plates (for luminescent/fluorescent assays).

2. Cell Culture and Plating:

-

Culture the D3-expressing cells according to standard protocols.

-

Harvest the cells and seed them into the 384-well plate at an optimized density.

-

Allow cells to adhere by incubating overnight.

3. Assay Procedure:

-

Prepare serial dilutions of 7-OH-DPAT in stimulation buffer.

-

Aspirate the culture medium from the cells and replace it with stimulation buffer containing the various concentrations of 7-OH-DPAT.

-

Add a fixed, sub-maximal concentration of forskolin to all wells (except for basal control wells) to stimulate adenylyl cyclase.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells and detect intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

4. Data Analysis:

-

Generate a cAMP standard curve.

-

Quantify the cAMP concentration in each well based on the standard curve.

-

Plot the cAMP concentration against the log concentration of 7-OH-DPAT.

-

Determine the EC50 (potency) and Emax (efficacy) values by fitting the data to a sigmoidal dose-response curve. The Emax will represent the maximal inhibition of forskolin-stimulated cAMP production.

Protocol 3: In Vivo Locomotor Activity Study

This protocol describes a typical experiment to assess the effect of 7-OH-DPAT on spontaneous locomotor activity in rats.

1. Subjects and Housing:

-

House animals in a controlled environment (12:12 light/dark cycle, stable temperature and humidity) with ad libitum access to food and water.

-

Allow animals to acclimate to the facility for at least one week before testing.

2. Apparatus:

-

Open-field arenas (e.g., 40 x 40 x 40 cm) equipped with automated infrared beam systems to track horizontal and vertical movements.

-

The testing room should be dimly lit and sound-attenuated.

3. Experimental Procedure:

-

Handle the animals for several days prior to the experiment to reduce stress.

-

On the test day, allow animals to acclimate to the testing room for at least 60 minutes.

-

Dissolve 7-OH-DPAT hydrobromide in a suitable vehicle (e.g., 0.9% saline).

-

Administer different doses of 7-OH-DPAT (e.g., 0.01 - 5.0 mg/kg) or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[3][5]

-

Immediately after injection, or after a short pre-treatment period (e.g., 15 min), place each animal individually into the center of an open-field arena.

-

Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for a set period (e.g., 60-120 minutes).

4. Data Analysis:

-

Analyze the data in time bins (e.g., 5- or 10-minute intervals) and as a cumulative total over the entire session.

-

Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the locomotor activity of the different dose groups to the vehicle control group.

-

Generate dose-response curves to visualize the effect of 7-OH-DPAT on locomotion.

Caption: Workflow for an in vivo locomotor activity study.

Summary of In Vivo Effects

In vivo studies have revealed complex, dose-dependent effects of 7-OH-DPAT, largely reflecting its interaction with presynaptic and postsynaptic D3 receptors.

-

Locomotor Activity: At lower doses, 7-OH-DPAT typically induces hypolocomotion (a decrease in motor activity), which is believed to be mediated by the activation of inhibitory D3 autoreceptors.[13][14]

-

Dopamine Metabolism: Administration of 7-OH-DPAT decreases the release and metabolism of dopamine in brain regions such as the striatum and nucleus accumbens.[3][15]

-

Neuroprotection: In a rat model of Parkinson's disease, chronic administration of 7-OH-DPAT was shown to reduce the loss of dopaminergic neurons in the substantia nigra and improve motor function.[3]

-

Addiction Models: 7-OH-DPAT can modulate the rewarding effects of drugs of abuse. For example, it has been shown to prevent the acquisition and expression of morphine-induced conditioned place preference, suggesting a potential role for D3 receptors in opioid dependence.[5]

Table 3: Selected In Vivo Effects and Dosages of 7-OH-DPAT in Rodents

| Effect | Dose Range | Species | Route | Reference |

|---|---|---|---|---|

| Decreased Dopamine Release | 0.25 mg/kg | Rat | i.p. | [3] |

| Hypolocomotion | Doses < 1 mg/kg | Rat | i.p. / s.c. | [13][14] |

| Attenuation of Morphine Hyperlocomotion | 0.1 - 0.3 mg/kg | Mouse | s.c. | [15] |

| Prevention of Morphine Place Preference | 0.01 - 5.0 mg/kg | Rat | i.p. | [5] |

| Neuroprotection (6-OHDA model) | 2 µg/µl (8 weeks) | Rat | i.c.v. |[3] |

Conclusion

This compound is a potent and selective dopamine D3 receptor agonist that has become an indispensable tool in pharmacology and neuroscience. Its well-characterized binding profile, functional activity, and distinct in vivo effects allow for the targeted investigation of D3 receptor function in health and disease. The experimental protocols and data presented in this guide offer a framework for utilizing 7-OH-DPAT to explore the complexities of the dopaminergic system and to advance the development of novel therapeutics for neurological and psychiatric disorders. However, researchers should remain mindful that its selectivity is relative, and at higher concentrations, effects may be mediated by D2 or other receptors.[5][11]

References

- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]

- 2. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The dopamine receptor agonist 7-OH-DPAT modulates the acquisition and expression of morphine-induced place preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CAS 76135-30-3 | Tocris Bioscience [tocris.com]

- 8. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

- 11. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. Acute haloperidol attenuates the hypomotility induced with 7-hydroxy-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Locomotor inhibition by the D3 ligand R-(+)-7-OH-DPAT is independent of changes in dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The D3-receptor agonist (+/-)-7-hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT) attenuates morphine-induced hyperlocomotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of 7-Hydroxy-DPAT Hydrobromide for Dopamine D2 and D3 Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of (±)-7-Hydroxy-2-dipropylaminotetralin hydrobromide (7-OH-DPAT), a key research tool in dopamine (B1211576) receptor pharmacology. The document details its comparative binding affinity for the dopamine D2 and D3 receptors, outlines the standard experimental procedures for these determinations, and illustrates the associated signaling pathways.

Introduction: 7-OH-DPAT as a Dopamine Receptor Ligand

7-OH-DPAT is a well-established full agonist for the D2-like family of dopamine receptors. It is particularly noted for its high affinity and selectivity for the D3 receptor subtype over the D2 receptor, making it an invaluable pharmacological tool for elucidating the distinct physiological and pathological roles of these receptors.[1] The R-(+)-enantiomer is the more active form, demonstrating significantly higher affinity for both D2 and D3 subtypes compared to the S-(-)-enantiomer.[2] This selectivity is critical for research into neurological and psychiatric conditions where D3 receptor dysfunction is implicated, such as Parkinson's disease, schizophrenia, and substance use disorders.[3][4]

Binding Affinity Profile: D2 vs. D3 Receptors

The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in a competition assay. A lower Kᵢ value indicates a higher binding affinity.

Multiple studies using radioligand binding assays have characterized the affinity of 7-OH-DPAT. While absolute values vary slightly depending on experimental conditions (e.g., cell line, radioligand used), a consistent and significant preference for the D3 receptor is observed.

Table 1: Comparative Binding Affinity (Kᵢ) of 7-OH-DPAT for Dopamine D2 and D3 Receptors

| Receptor Subtype | Ligand Form | Kᵢ Value (nM) | Receptor Source | Notes | Reference(s) |

| Dopamine D3 | R-(+)-7-OH-DPAT | 0.57 | Cloned human D3 receptors | Demonstrated >200-fold higher affinity for D3 compared to D2. | [2] |

| Dopamine D2 | R-(+)-7-OH-DPAT | >114 | Cloned human D2 receptors | Calculated based on the reported >200-fold selectivity from the D3 Kᵢ value. | [2] |

| Dopamine D3 | (±)-7-OH-DPAT | ~1 | Not specified | Data from a commercial supplier datasheet. | |

| Dopamine D2 | (±)-7-OH-DPAT | ~10 | Not specified | Data from a commercial supplier datasheet, showing 10-fold selectivity for D3. | |

| Dopamine D3 | (±)-7-OH-DPAT | 0.78 | Not specified | Data from a commercial supplier datasheet. | [1] |

| Dopamine D2 | (±)-7-OH-DPAT | 61 | Not specified | Data from a commercial supplier datasheet, showing ~78-fold selectivity for D3. | [1] |

| Dopamine D3 | --INVALID-LINK---7-OH-DPAT | ~0.5 (Kd) | CHO cells expressing D3 receptors | Determined via saturation binding. Kd (dissociation constant) is reported here. | [5] |

| Dopamine D2 | --INVALID-LINK---7-OH-DPAT | 3.6 (Kd) | CHO cells expressing D2 receptors | Binding was sensitive to guanine (B1146940) nucleotides, indicating agonist binding to a G protein-coupled state. | [5] |

CHO: Chinese Hamster Ovary cells

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Kᵢ) is predominantly achieved through competitive radioligand binding assays.[6] This method measures the ability of an unlabeled test compound (e.g., 7-OH-DPAT) to displace a radiolabeled ligand of known affinity from the target receptor.

The process involves preparing receptor-containing membranes, incubating them with a fixed concentration of a suitable radioligand and varying concentrations of the competitor compound, separating bound from free radioligand, and quantifying the bound radioactivity.

-

Membrane Preparation : Tissues or cultured cells (e.g., HEK293 or CHO cells stably expressing human D2 or D3 receptors) are harvested.[5] The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl) and centrifuged to pellet the membranes.[7] The pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration, determined by an assay like the BCA protein assay.[7]

-

Competitive Binding Incubation : The assay is typically performed in a 96-well plate format.[7] Each well contains:

-

The prepared receptor membranes.

-

A fixed concentration of a high-affinity radioligand (e.g., [³H]methylspiperone for D2/D3 receptors).

-

A range of concentrations of the unlabeled competing ligand (7-OH-DPAT).[6]

-

Control wells are included for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled antagonist like haloperidol).[7]

-

-

Equilibration : The plates are incubated, often at 30°C or room temperature, for a sufficient duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[7]

-

Filtration : The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C).[7] This step separates the receptor-bound radioligand, which is trapped on the filter, from the free radioligand in the solution. The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.[7]

-

Radioactivity Measurement : The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is then quantified using a scintillation counter.[7]

-

Data Analysis : The data are analyzed using non-linear regression. The concentration of 7-OH-DPAT that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

D2/D3 Receptor Signaling Pathway

Both dopamine D2 and D3 receptors are members of the D2-like receptor family and are G protein-coupled receptors (GPCRs).[3][8] They primarily couple to inhibitory G proteins of the Gᵢ/Gₒ family.[9][10][11] Upon activation by an agonist like 7-OH-DPAT, these receptors initiate a signaling cascade that modulates neuronal activity.

The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][12] This, in turn, reduces the activity of Protein Kinase A (PKA). Additionally, the Gβγ subunits dissociated from the G protein can directly modulate ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[10][12] Downstream signaling can also involve the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[10][13]

Conclusion

7-Hydroxy-DPAT hydrobromide is a potent dopamine receptor agonist with a clear and significant binding preference for the D3 receptor over the D2 receptor. Quantitative analysis via radioligand binding assays consistently demonstrates this selectivity, with reported Kᵢ values for the D3 receptor in the low- to sub-nanomolar range. This pharmacological profile, combined with its function as an agonist for the canonical Gᵢ/Gₒ signaling pathway, solidifies the role of 7-OH-DPAT as a critical tool for dissecting the function of the dopaminergic system and developing novel therapeutics targeting the D3 receptor.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Go/z-biased coupling profile of the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 9. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structures of the human dopamine D3 receptor-Gi complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. G-protein biased signaling agonists of Dopamine D3 receptor promote distinct activation patterns of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on the Behavioral Effects of 7-Hydroxy-DPAT Hydrobromide: A Technical Guide

Introduction

7-Hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT) is a synthetic compound that has been instrumental in elucidating the roles of dopamine (B1211576) D2-like receptors in the central nervous system. As a potent dopamine receptor agonist with a notable preference for the D3 subtype over the D2 subtype, early investigations into its behavioral effects provided crucial insights into the functional differentiation of these closely related receptors. This technical guide synthesizes the findings from foundational studies, presenting detailed experimental protocols, quantitative data, and conceptual frameworks to support ongoing research and drug development in this area.

General Behavioral Profile

Initial studies in rats revealed a dose-dependent biphasic effect of 7-OH-DPAT on general behavior. At lower doses, the compound induced signs of sedation, while higher doses led to stereotyped behaviors.[1] Furthermore, 7-OH-DPAT was shown to enhance stretching, yawning, and penile erection in male rats.[1]

Experimental Protocol: General Behavioral Assessment in Rats

-

Subjects: Male Wistar rats weighing between 250-350 g were used in these studies.[2]

-

Apparatus: Standard transparent observation cages were utilized.

-

Procedure: Following subcutaneous (s.c.) administration of 7-OH-DPAT hydrobromide or vehicle, animals were placed individually into the observation cages. Behavioral changes were observed and scored by trained researchers blind to the treatment conditions. Key behaviors monitored included sedation (e.g., decreased exploratory activity, ptosis), stereotypy (e.g., repetitive sniffing, gnawing, head movements), stretching, yawning, and episodes of penile erection. Observations were typically conducted for a period of 60 to 120 minutes post-injection.[1][2]

-

Data Analysis: The frequency or duration of specific behaviors was recorded and analyzed using appropriate statistical methods, such as ANOVA, to compare different dose groups with the control group.

Data Presentation: Dose-Dependent Effects of 7-OH-DPAT on Rat Behavior

| Dose (µg/kg, s.c.) | Sedation | Stereotypy | Stretching & Yawning | Penile Erection |

| 25-200 | Increased | Absent | Enhanced | Enhanced |

| 800 | Decreased | Present | Enhanced | Enhanced |

| 1600-4000 | Decreased | Pronounced | Enhanced | Enhanced |

Source: Adapted from Ferrari & Giuliani, 1995.[1]

Dose-dependent receptor engagement by 7-OH-DPAT.

Effects on Locomotor Activity

The impact of 7-OH-DPAT on locomotor activity is complex, with studies reporting both dose-dependent decreases and increases. Acute administration of lower doses of 7-OH-DPAT typically produces a decrease in locomotor activity.[2] Conversely, repeated administration of higher doses can lead to behavioral sensitization, characterized by a progressively greater increase in locomotor activity with each treatment.[2][3]

Experimental Protocol: Locomotor Activity Assessment

-

Subjects: Male Wistar or Sprague-Dawley rats were commonly used.[2][4]

-

Apparatus: Automated locomotor activity chambers, often equipped with photobeams to detect movement, were employed. These chambers typically consist of a clear Plexiglas box with a grid of infrared beams.

-

Procedure: Rats were habituated to the testing environment for a designated period before drug administration. Following injection with 7-OH-DPAT or vehicle, the animals were placed in the activity chambers, and locomotor activity (e.g., beam breaks) was recorded for a set duration, often ranging from 20 minutes to 2 hours.[2]

-

Data Analysis: The total number of beam breaks or distance traveled was quantified and compared across treatment groups using statistical tests like t-tests or ANOVA.

Data Presentation: Acute and Repeated Effects of 7-OH-DPAT on Locomotion

Acute Administration

| Dose (mg/kg, s.c.) | Locomotor Activity |

| 0.01 | Decrease |

| 0.10 | Decrease |

| 1.0 | Decrease |

Source: Adapted from Mattingly et al., 1996.[2]

Repeated Administration (1.0 mg/kg, s.c. daily for 10 days)

| Day | Locomotor Activity (relative to Day 1) |

| 1 | Baseline |

| 10 | Progressive Increase (Sensitization) |

Source: Adapted from Mattingly et al., 1996.[2]

References

- 1. Behavioural effects of the dopamine D3 receptor agonist 7-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Repeated 7-OH-DPAT treatments: behavioral sensitization, dopamine synthesis and subsequent sensitivity to apomorphine and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Repeated treatments with 7-OH-DPAT: context-independent behavioral sensitization and conditioned hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute haloperidol attenuates the hypomotility induced with 7-hydroxy-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Hydroxy-DPAT Hydrobromide: A Comprehensive Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-N,N-dipropyl-2-aminotetralin hydrobromide (7-Hydroxy-DPAT HBr) is a potent and selective dopamine (B1211576) D3 receptor agonist. Its high affinity and selectivity for the D3 receptor subtype make it an invaluable tool in neuroscience research, particularly in studies related to Parkinson's disease, schizophrenia, and substance abuse. This technical guide provides an in-depth overview of the chemical properties and stability of 7-Hydroxy-DPAT hydrobromide, offering essential data and methodologies for its effective use in a research and development setting.

Chemical Properties

A solid understanding of the fundamental chemical properties of this compound is crucial for its proper handling, formulation, and interpretation in experimental settings.

Identity and Structure

-

IUPAC Name: 7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide[1]

-

Synonyms: 7-OH-DPAT HBr, (±)-7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide[2][3]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is readily available from commercial suppliers, other specific experimental values such as melting point and an experimentally determined pKa for the hydrobromide salt are not extensively reported in the literature.

| Property | Value | Source/Comment |

| Physical Appearance | White to off-white crystalline solid. | Based on supplier information. |

| Melting Point | Not explicitly reported in the literature. | Further experimental determination is required for a precise value. |

| Solubility | Soluble in DMSO.[4][5][7][9] | The solubility of the related compound, 8-Hydroxy-DPAT hydrobromide, is reported to be up to 10 mM in water with gentle warming, suggesting potential for aqueous solubility of 7-Hydroxy-DPAT HBr.[10] |

| pKa (free base) | 10.389 | This is a predicted value for the non-salt form, 7-OH-DPAT. The pKa of the hydrobromide salt in solution would be influenced by the hydrobromic acid. |

| Purity | Typically ≥98% by HPLC.[6][9] | As reported by commercial suppliers. It is recommended to consult the certificate of analysis for batch-specific purity. |

Stability Profile

The stability of this compound is a critical factor for ensuring the accuracy and reproducibility of experimental results. This section outlines the known stability information and provides a general framework for conducting further stability studies.

Storage and Long-Term Stability

This compound is reported to be stable for at least four years when stored at -20°C in a desiccated environment.[5] For short-term storage, 0°C is also suggested.[9] It is shipped at ambient temperatures by most suppliers, indicating a degree of stability under these conditions for short durations.[8]

Degradation Pathways and Sensitivity

-

Oxidation: The phenolic hydroxyl group and the tertiary amine are susceptible to oxidation. This can be initiated by exposure to air, light, or oxidizing agents.

-

Photodegradation: Aromatic compounds and compounds with heteroatoms can be sensitive to light, leading to photodegradation.

-

Hydrolysis: While generally stable, prolonged exposure to extreme pH conditions could potentially affect the molecule.

Further forced degradation studies are necessary to fully elucidate the degradation profile of this compound.

Experimental Protocols

To ensure the integrity of research findings, it is essential to employ well-defined experimental protocols for the analysis and stability assessment of this compound.

Protocol for Purity Determination by HPLC

A general reverse-phase high-performance liquid chromatography (RP-HPLC) method can be utilized to determine the purity of this compound.

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and the detection of any degradation products.

Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (B78521) (0.1 N)

-

Hydrogen peroxide (3%)

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of acetonitrile and 10 mM ammonium acetate buffer (pH 7.0).

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 25°C

-

Detection Wavelength: 210 nm

Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves assessing specificity, linearity, accuracy, precision, and robustness.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Procedure:

-

Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.

-

Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.

-

Oxidative Degradation: Treat the sample with a solution of 3% hydrogen peroxide at room temperature for a defined period.

-

Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C) for a defined period.

-

Photostability: Expose the sample (both in solid state and in solution) to UV and visible light in a photostability chamber.

Analysis: Analyze the stressed samples at various time points using the validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the degradation products can be adequately detected and resolved from the parent peak.

Visualizations

To aid in the conceptual understanding of the experimental workflows and the compound's signaling pathway, the following diagrams are provided.

Conclusion

This compound is a critical research tool with well-defined chemical identity. While its long-term stability under recommended storage conditions is good, a comprehensive understanding of its degradation profile under stress conditions is an area that requires further investigation. The experimental protocols outlined in this guide provide a framework for researchers to ensure the quality and reliability of their studies involving this important dopamine D3 receptor agonist. By adhering to rigorous analytical and stability testing, the scientific community can continue to leverage the unique properties of this compound to advance our understanding of the central nervous system.

References

- 1. R-(+)-7-Hydroxy-DPAT hydrobromide | C16H26BrNO | CID 11957554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 76135-30-3 | Tocris Bioscience [tocris.com]

- 3. (A+-)-7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide | C16H26BrNO | CID 11957566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. scbt.com [scbt.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. medkoo.com [medkoo.com]

- 9. 7-OH-DPAT Hydrobromide supplier | CAS No: 76135-30-3 | AOBIOUS [aobious.com]

- 10. rndsystems.com [rndsystems.com]

The Discovery and Development of 7-Hydroxy-DPAT: A Potent and Selective Dopamine D3 Receptor Agonist

A Technical Guide for Researchers and Drug Development Professionals

Introduction

7-Hydroxy-N,N-dipropyl-2-aminotetralin (7-OH-DPAT) is a synthetic compound that has emerged as a valuable pharmacological tool in the study of the dopaminergic system. First synthesized and characterized in the late 1980s, it is a potent agonist with a notable selectivity for the dopamine (B1211576) D3 receptor subtype.[1][2][3] This high affinity and selectivity for the D3 receptor over the D2 and other dopamine receptor subtypes have made 7-OH-DPAT an instrumental agent in elucidating the physiological and pathophysiological roles of this receptor. The dopamine D3 receptor is predominantly expressed in the limbic regions of the brain and is implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance addiction.[4] This technical guide provides an in-depth overview of the discovery, synthesis, pharmacological characterization, and experimental methodologies associated with 7-OH-DPAT.

Synthesis of 7-OH-DPAT

While a definitive, publicly available, step-by-step synthesis protocol for 7-OH-DPAT is not readily found in the literature, its structure as a 2-aminotetralin derivative suggests a plausible synthetic pathway based on established organic chemistry principles and published syntheses of analogous compounds.[5][6][7] The synthesis would likely involve the construction of the core tetralin structure, followed by the introduction of the hydroxyl and dipropylamino functionalities at the appropriate positions.

A potential synthetic route could commence with the cyclization of a suitably substituted phenylbutyric acid derivative to form the tetralone intermediate. This could be followed by reductive amination with dipropylamine (B117675) to introduce the N,N-dipropylamino group at the 2-position. Finally, the hydroxyl group would be introduced at the 7-position, potentially via demethylation of a 7-methoxy precursor. The synthesis of related 7-hydroxy-2-(dialkylamino)tetralins has been described, providing a foundational methodology for the preparation of 7-OH-DPAT.[5][6]

Pharmacological Profile: Receptor Binding Affinity

The defining characteristic of 7-OH-DPAT is its high binding affinity and selectivity for the dopamine D3 receptor. This has been extensively characterized through radioligand binding assays. The following tables summarize the quantitative binding data (Ki values in nM) for the R-(+)-enantiomer of 7-OH-DPAT at various dopamine and serotonin (B10506) receptors. The R-(+)-isomer is the more active enantiomer.[8]

Table 1: Dopamine Receptor Binding Affinities of R-(+)-7-OH-DPAT

| Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |

| D3 | 0.57 | Human (cloned) | [3H]7-OH-DPAT | [8] |

| D2 | >114 | Human (cloned) | [3H]7-OH-DPAT | [8] |

| D2 | 3.6 | CHO cells | [3H]7-OH-DPAT | [1] |

Table 2: Serotonin Receptor Binding Affinities of (+/-)-7-OH-DPAT

| Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |

| 5-HT1A | >1000 | Rat | [3H]8-OH-DPAT | [4] |

Note: Lower Ki values indicate higher binding affinity.

These data clearly illustrate the remarkable selectivity of R-(+)-7-OH-DPAT for the dopamine D3 receptor, with a more than 200-fold higher affinity for D3 over D2 receptors in cloned human receptors.[8] It is important to note that while generally exhibiting low affinity for serotonin receptors, this should be considered in experimental design.[4]

Functional Activity as a D3 Agonist

7-OH-DPAT acts as a full agonist at the dopamine D3 receptor, initiating downstream signaling cascades upon binding. Its functional activity has been demonstrated in a variety of in vitro and in vivo experimental paradigms.

In Vitro Functional Assays

The activation of the D3 receptor by 7-OH-DPAT, like other D2-like receptors, leads to the inhibition of adenylyl cyclase activity through its coupling to Gi/o proteins.[9][10] This results in a decrease in intracellular cyclic AMP (cAMP) levels. A key in vitro functional assay to characterize agonist activity is the [35S]GTPγS binding assay, which measures the agonist-induced binding of the non-hydrolysable GTP analog, [35S]GTPγS, to G-proteins.

Table 3: Functional Activity of 7-OH-DPAT

| Assay | Effect | Receptor | Cell/Tissue | Reference |

| Adenylyl Cyclase Activity | No effect (antagonist at D2) | D2 | 7315c pituitary tumor cells | [11] |

| Tyrosine Hydroxylase Inhibition | IC50 = 0.6-0.7 µM | D2/D3 Autoreceptors | Rat forebrain | [12] |

While specific EC50 values for 7-OH-DPAT at the D3 receptor in functional assays are not consistently reported across the literature, its agonist effects are well-documented through its downstream physiological consequences.

In Vivo Effects

In vivo studies have been crucial in understanding the physiological role of the D3 receptor, with 7-OH-DPAT serving as a key pharmacological probe.

-

Locomotor Activity: Systemic administration of 7-OH-DPAT has been shown to inhibit locomotion in mice, an effect that is absent in D3 receptor knockout mice, confirming the D3 receptor-mediated nature of this response.[13]

-

Dopamine Release: 7-OH-DPAT decreases extracellular dopamine levels in the nucleus accumbens, suggesting a role for D3 autoreceptors in regulating dopamine release.[14]

-

Electrophysiology: The compound has been shown to inhibit the firing of dopaminergic neurons in the ventral tegmental area.[14][15]

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of 7-OH-DPAT for dopamine receptors.

Objective: To determine the Ki of 7-OH-DPAT for a specific dopamine receptor subtype.

Materials:

-

Cell membranes expressing the dopamine receptor of interest (e.g., from CHO or HEK cells).

-

Radioligand (e.g., [3H]7-OH-DPAT or [3H]spiperone).

-

Unlabeled 7-OH-DPAT.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

96-well filter plates.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of unlabeled 7-OH-DPAT.

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of unlabeled 7-OH-DPAT.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This protocol provides a general method for assessing the functional agonist activity of 7-OH-DPAT at G-protein coupled receptors.[16][17][18][19]

Objective: To measure the potency (EC50) and efficacy (Emax) of 7-OH-DPAT in stimulating [35S]GTPγS binding to G-proteins coupled to the D3 receptor.

Materials:

-

Cell membranes expressing the D3 receptor.

-

[35S]GTPγS.

-

Unlabeled GTPγS (for non-specific binding).

-

GDP.

-

7-OH-DPAT.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

96-well filter plates.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of 7-OH-DPAT.

-

In a 96-well plate, add the cell membrane preparation, GDP, and varying concentrations of 7-OH-DPAT.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Terminate the reaction by rapid filtration through the filter plates and wash with ice-cold buffer.

-

Dry the filters, add scintillation fluid, and count the radioactivity.

-

Determine non-specific binding in the presence of excess unlabeled GTPγS.

-

Plot the specific binding against the log concentration of 7-OH-DPAT to determine EC50 and Emax values.

Visualizations

Dopamine D3 Receptor Signaling Pathway

References

- 1. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 7-OH-DPAT - Wikipedia [en.wikipedia.org]

- 4. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacology of the enantiomers of cis-7-hydroxy-3-methyl-2-(dipropylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of (R,S)-2'-trans-7-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'- propenyl)-amino]tetralin (trans-7-OH-PIPAT): a new D3 dopamine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7-OH-DPAT antagonizes dopamine D2 receptor-inhibited adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 7-OH-DPAT and PD 128907 selectively activate the D3 dopamine receptor in a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biochemical and electrophysiological effects of 7-OH-DPAT on the mesolimbic dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 7-Hydroxy-DPAT Hydrobromide in Rodent Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of 7-Hydroxy-DPAT (7-OH-DPAT) hydrobromide, a potent dopamine (B1211576) D3 receptor-preferring agonist, in rodent models. The following sections detail its mechanism of action, established experimental protocols, and expected outcomes, with a focus on its dose-dependent effects on behavior and neurochemistry.

Introduction

7-Hydroxy-DPAT is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in the central nervous system. Due to its higher affinity for D3 over D2 receptors, it allows for the dissection of the distinct physiological and behavioral roles of these closely related dopamine receptor subtypes.[1][2][3] Low doses of 7-OH-DPAT are thought to preferentially activate D3 receptors, while higher doses are likely to engage both D2 and D3 receptors.[4] This dose-dependent activity is a critical consideration in experimental design and data interpretation. The compound's effects are often biphasic, with low doses typically inducing inhibitory effects on motor activity and dopamine release, while higher doses can lead to hyperactivity.[1][5]

Mechanism of Action & Signaling Pathway

7-OH-DPAT primarily acts as an agonist at dopamine D3 receptors, which are G protein-coupled receptors.[2] A key mechanism of action, particularly at lower doses, is the activation of presynaptic D3 autoreceptors. This leads to a reduction in dopamine synthesis and release in brain regions such as the nucleus accumbens and striatum.[3][6][7] This inhibitory effect on dopaminergic transmission is thought to underlie many of the behavioral effects observed with 7-OH-DPAT, such as hypolocomotion.[6][8] At higher concentrations, 7-OH-DPAT can also act on postsynaptic D2 and D3 receptors, leading to more complex behavioral outcomes, including stereotypy and hyperlocomotion.[4][5]

Quantitative Data Summary

The following tables summarize typical dosage ranges and their observed effects in rodents based on published literature.

Table 1: Systemic Administration of 7-OH-DPAT in Rats

| Dose Range (mg/kg, i.p. or s.c.) | Primary Receptor Target | Key Behavioral/Physiological Effects | Reference(s) |

| 0.01 - 0.1 | D3 Autoreceptors | Decreased locomotion, increased yawning and stretching, weak aversive effects.[1][5] At 0.1 mg/kg, it can potentiate latent inhibition.[4] | [1][4][5] |

| 0.1 - 0.3 | D3 Autoreceptors | Dose-dependent reduction in responding for electrical self-stimulation.[6] Reduces dopamine release in the nucleus accumbens.[6] | [6] |

| 0.1 - 3.0 | D3 > D2 Receptors | Induced hypolocomotion without yawning.[8] | [8] |

| 0.25 | D3 Receptors | Decreased release of striatal dopamine and its metabolite DOPAC.[3] | [3] |

| 0.25 - 5.0 | D2/D3 Receptors | When administered prior to morphine, it can prevent the acquisition of morphine place preference.[9] | [9] |

| 0.8 and above | D2/D3 Receptors | Induction of stereotyped behaviors.[5] | [5] |

| 1.0 | D2/D3 Receptors | Blocks latent inhibition and induces hyperactivity.[4] | [4] |

| 1.6 - 4.0 | D2/D3 Receptors | Decreased sedation.[5] | [5] |

| 5.0 | D2/D3 Receptors | Sensitized locomotion after repeated administration.[1] | [1] |

Table 2: Intracerebral Administration of 7-OH-DPAT in Rats

| Total Dose (µg) & Site | Primary Receptor Target | Key Behavioral/Physiological Effects | Reference(s) |

| 0.3 - 3.0 (bilateral, Nucleus Accumbens) | D3 Receptors | Profound, dose-dependent hypolocomotion without yawning.[8] | [8] |

| 1.0 (bilateral, Nucleus Accumbens) | D3 Receptors | Decreased intake of a 3% sucrose (B13894) solution.[8] | [8] |

| 2 µg/µl (i.c.v. for 8 weeks) | D3 Receptors | In a 6-OHDA model of Parkinson's disease, it reduced the loss of dopaminergic neurons, decreased amphetamine-induced rotations, and improved motor function in the staircase test.[3] | [3] |

Detailed Experimental Protocols

The following are generalized protocols synthesized from multiple sources. Researchers should adapt these to their specific experimental needs and institutional guidelines.

Locomotor Activity Assessment in an Open Field

This protocol is designed to assess the dose-dependent effects of 7-OH-DPAT on spontaneous locomotor activity.

Materials:

-

7-Hydroxy-DPAT hydrobromide

-